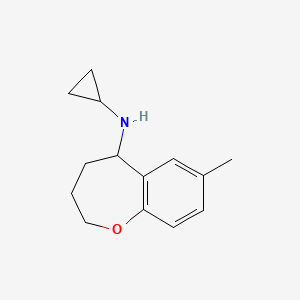

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

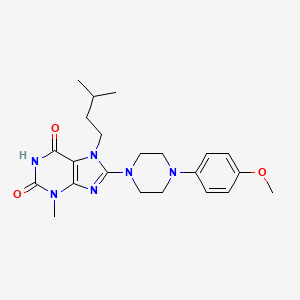

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, also known as CP-544, 959, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological applications. CP-544, 959 is a benzoxepin derivative that acts as a selective antagonist of the dopamine D3 receptor. The compound has been studied extensively for its potential use in the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Aplicaciones Científicas De Investigación

Synthesis Methods

- Research has shown that 1-benzazepines, which share structural similarities with N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, can be synthesized using a [1,5]-hydride shift/7-endo cyclization sequence. This method uses 2-(aryl)cyclopropane 1,1-diester derivatives for the transformation, taking advantage of internal redox reactions (Suh, Kwon, & Kim, 2017).

- Another approach includes the stereoselective synthesis of novel 2-alkenyl tetrahydro-1-benzazepines, starting from N-alkenyl-substituted anilines. This method involves selective oxidation, intramolecular nitrone–olefin 1,3-dipolar cycloaddition, and reductive cleavage (Quintero, Palma, Nogueras, & Cobo, 2012).

Chemical Transformations

- Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described as a method for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors, which could be related to the transformations of compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

- The synthesis of tetrahydro-1,3-oxazepines, involving the regioselective intramolecular amination of cyclopropylmethyl cation, provides insight into the chemical transformations that could be applied to N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Application in Drug Synthesis

- A study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, resulting in enantioselective synthesis of specific inhibitors, highlights potential applications in drug synthesis relevant to compounds like N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Lifchits & Charette, 2008).

Potential Antifungal Activity

- The efficient synthesis of substituted benzannulated seven-membered O-heterocycles from cyclopropane derivatives suggests potential antifungal activity, which may be applicable to derivatives of N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Cao et al., 2019).

Propiedades

IUPAC Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-10-4-7-14-12(9-10)13(3-2-8-16-14)15-11-5-6-11/h4,7,9,11,13,15H,2-3,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJOLZUOQJKKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCCC2NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2812795.png)

![[(2S,3R)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine](/img/structure/B2812797.png)

![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine](/img/structure/B2812799.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)